ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate
Description
Ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a naphthyridine core, and several stereocenters, making it an interesting subject for chemical research.
Properties
IUPAC Name |
ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-4-14-20-12(3)15(25-14)16(22)21-10-7-13-18(11-21,8-6-9-19-13)17(23)24-5-2/h13,19H,4-11H2,1-3H3/t13-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVXZCKRQWRNW-ACJLOTCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C(=O)N2CCC3C(C2)(CCCN3)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=C(O1)C(=O)N2CC[C@@H]3[C@@](C2)(CCCN3)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate typically involves multiple steps, including the formation of the oxazole ring and the naphthyridine core. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Construction of the Naphthyridine Core: This step may involve condensation reactions between suitable aldehydes and amines, followed by cyclization.
Coupling Reactions: The final step may involve coupling the oxazole and naphthyridine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or naphthyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for therapeutic agents.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate: can be compared with other oxazole-containing compounds or naphthyridine derivatives.
Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.
Naphthyridine Derivatives: Compounds with variations in the naphthyridine core structure.
Uniqueness
The uniqueness of ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
